N-(2-tert-butylsulfonylethyl)-2-chloropropanamide
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Overview
Description
N-(2-tert-butylsulfonylethyl)-2-chloropropanamide is a synthetic organic compound characterized by the presence of a tert-butylsulfonyl group, a chloropropanamide moiety, and an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylsulfonylethyl)-2-chloropropanamide typically involves the following steps:
Formation of tert-butylsulfonyl chloride: This is achieved by reacting tert-butyl alcohol with chlorosulfonic acid under controlled conditions.
Alkylation: The tert-butylsulfonyl chloride is then reacted with ethylamine to form N-(2-tert-butylsulfonylethyl)amine.
Amidation: Finally, the N-(2-tert-butylsulfonylethyl)amine is reacted with 2-chloropropanoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylsulfonylethyl)-2-chloropropanamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloropropanamide moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The tert-butylsulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The amide group can be reduced to the corresponding amine under suitable conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.
Major Products
Nucleophilic substitution: Substituted amides, thiol derivatives, or ethers.
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
N-(2-tert-butylsulfonylethyl)-2-chloropropanamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies exploring the interactions of sulfonyl-containing compounds with biological macromolecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-tert-butylsulfonylethyl)-2-chloropropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfonyl group can form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The chloropropanamide moiety may also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(2-tert-butylsulfonylethyl)-2-bromopropanamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-tert-butylsulfonylethyl)-2-iodopropanamide: Similar structure but with an iodine atom instead of chlorine.
N-(2-tert-butylsulfonylethyl)-2-fluoropropanamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(2-tert-butylsulfonylethyl)-2-chloropropanamide is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom’s size and electronegativity influence the compound’s reactivity in nucleophilic substitution reactions, making it distinct from its bromine, iodine, and fluorine analogs.
Properties
IUPAC Name |
N-(2-tert-butylsulfonylethyl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO3S/c1-7(10)8(12)11-5-6-15(13,14)9(2,3)4/h7H,5-6H2,1-4H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJUKAYRUCEHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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